
4-Chloro-5-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5H2ClF3N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of a chloro group at position 4 and a trifluoromethyl group at position 5 makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-5-(trifluoromethyl)pyrimidine involves the cyclocondensation of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C . This reaction yields the desired pyrimidine derivative with good efficiency.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines.
Electrophilic Substitution: Products include halogenated and nitrated derivatives.
Oxidation and Reduction: Products include oxidized or reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable compound in drug development and other biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-2-methylpyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-5-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .
Eigenschaften
Molekularformel |
C5H2ClF3N2 |
|---|---|
Molekulargewicht |
182.53 g/mol |
IUPAC-Name |
4-chloro-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H |
InChI-Schlüssel |
MDNYDIHNUDMMST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


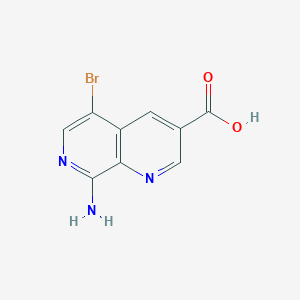
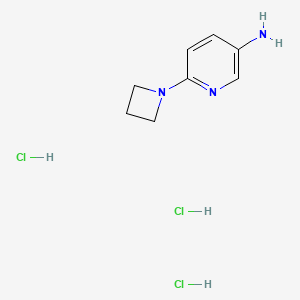
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)

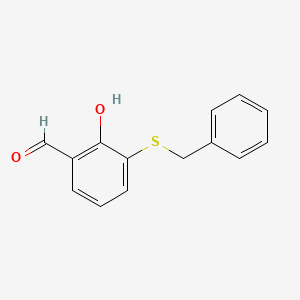
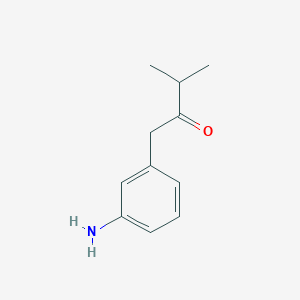
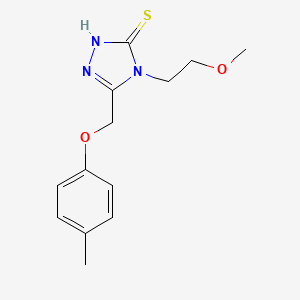
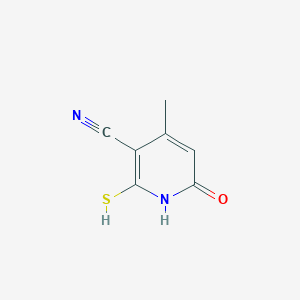
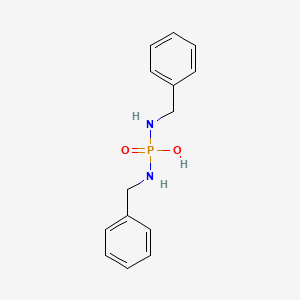
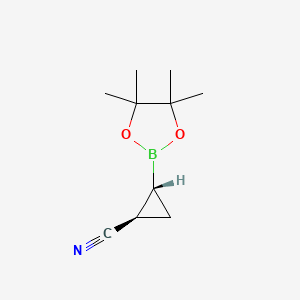
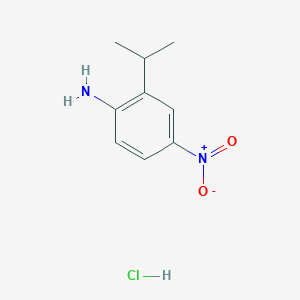

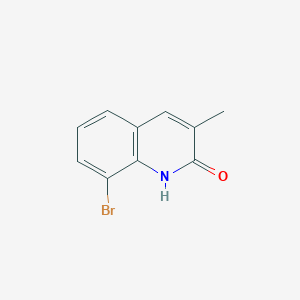
![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
